2-methyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining benzofuran and pyrimidine moieties, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation of furo[2,3-d]pyrimidine derivatives can be achieved through the reaction of acetylacetone with sulfuryl chloride, followed by cyclocondensation with formic acid and acetic anhydride .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the fused ring system.
Scientific Research Applications
2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one exerts its effects is closely related to its ability to interact with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The compound’s fused ring system allows for strong interactions with aromatic residues in proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-Methylbenzofuro[3,2-d]pyrimidine: This compound shares a similar core structure but with a chloro substituent, which can alter its reactivity and biological activity.
Pyrido[2,3-d]pyrimidin-5-one: Another related compound with a different fused ring system, offering distinct chemical and biological properties.
Uniqueness
2-Methyl-3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one is unique due to its specific fusion of benzofuran and pyrimidine rings, which imparts a combination of electronic and steric properties not found in other similar compounds. This uniqueness makes it a valuable scaffold for developing new materials and pharmaceuticals.
Biological Activity
2-Methyl benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties, which combine features of benzofuran and pyrimidine moieties. This article explores the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H8N2O2
- Molecular Weight : 200.19 g/mol
- CAS Number : 33149-48-3
- LogP : 2.39 (indicating moderate lipophilicity)
The biological activity of 2-methyl benzofuro[3,2-d]pyrimidin-4(3H)-one is largely attributed to its ability to interact with various biological targets. These interactions can inhibit specific enzymes or receptors, leading to alterations in metabolic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of human DNA topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to antiproliferative effects in cancer cells .
- Antioxidant Activity : Preliminary studies indicate that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Anticancer Activity
Research has highlighted the anticancer potential of 2-methyl benzofuro[3,2-d]pyrimidin-4(3H)-one through its inhibitory effects on topoisomerase I and II. For instance:
- Study Findings : A study reported that compounds similar to 2-methyl benzofuro[3,2-d]pyrimidin-4(3H)-one demonstrated significant antiproliferative activity against HeLa cells with IC50 values indicating strong efficacy at low concentrations (e.g., IC50 = 0.86 µM) .
Tyrosinase Inhibition
The compound has also been investigated for its potential as a tyrosinase inhibitor, which is relevant in treating hyperpigmentation disorders:
- Mechanism : Tyrosinase is a key enzyme in melanin biosynthesis; inhibition can reduce melanin production.
- Results : Analog compounds have shown promising results as effective tyrosinase inhibitors in cellular assays, suggesting therapeutic applications in dermatology .
Case Studies
Properties
IUPAC Name |
2-methyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-6-12-9-7-4-2-3-5-8(7)15-10(9)11(14)13-6/h2-5H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWANSHDGQGBAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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